![molecular formula C27H23N3O6 B2355689 1-(dicyanomethylene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate CAS No. 689754-64-1](/img/structure/B2355689.png)
1-(dicyanomethylene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate
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Description
Scientific Research Applications
Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa
This compound has been studied for its potential as a dual inhibitor of blood coagulation factors Xa and XIa . Cardiovascular diseases caused by blood coagulation system disorders are one of the leading causes of morbidity and mortality in the world . Research shows that blood clotting factors are involved in these thrombotic processes . Among them, factor Xa occupies a key position in the blood coagulation cascade . Another coagulation factor, XIa, is also a promising target because its inhibition can suppress thrombosis with a limited contribution to normal hemostasis . The development of dual inhibitors as new generation anticoagulants is an urgent problem .
Synthesis of New Hybrid Molecules
Based on the principles of molecular design, a series of compounds that combine in their structure fragments of pyrrolo [3,2,1- ij ]quinolin-2-one and thiazole, connected through a hydrazine linker, have been synthesized . The production of new hybrid molecules was carried out using a two-stage method . The reaction of 5,6-dihydropyrrolo [3,2,1- ij ]quinoline-1,2-diones with thiosemicarbazide gave the corresponding hydrazinocarbothioamides . The reaction of the latter with DMAD led to the target methyl 2- (4-oxo-2- (2- (2-oxo-5,6-dihydro- 4H -pyrrolo [3,2,1- ij ]quinolin-1 ( 2H )-ylidene)hydrazineyl)thiazol-5 ( 4H )-ylidene)acetates in high yields .
properties
IUPAC Name |
[3-(dicyanomethylidene)-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O6/c1-14-11-27(2,3)30-23-18(14)9-17(10-19(23)22(25(30)31)16(12-28)13-29)36-26(32)15-7-20(33-4)24(35-6)21(8-15)34-5/h7-11H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDAQLSEUPKBHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=C(C#N)C#N)C2=O)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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